4-Bromo-2-phenylbutanoic acid

Catalog No.
S1938776
CAS No.
6836-99-3
M.F
C10H11BrO2
M. Wt
243.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-phenylbutanoic acid

CAS Number

6836-99-3

Product Name

4-Bromo-2-phenylbutanoic acid

IUPAC Name

4-bromo-2-phenylbutanoic acid

Molecular Formula

C10H11BrO2

Molecular Weight

243.1 g/mol

InChI

InChI=1S/C10H11BrO2/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)

InChI Key

XUHOQWJGOZLWST-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CCBr)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(CCBr)C(=O)O

4-Bromo-2-phenylbutanoic acid is a highly versatile, orthogonally reactive bifunctional aliphatic acid characterized by an alpha-phenyl substitution and a terminal bromide leaving group [1]. In pharmaceutical procurement and chemical manufacturing, it serves as a critical intermediate for synthesizing complex nitrogen-containing heterocycles, piperazine-linked anxiolytics (such as 5-HT1A receptor binding agents), and customized esters [1]. Its primary industrial value stems from the precise spatial separation of its electrophilic bromide and its carboxylic acid, which allows for selective, step-wise functionalization. Unlike inert aliphatic acids, the alpha-phenyl ring modulates the steric and electronic environment of the carboxylate, making it an ideal precursor for highly specific amidation and esterification workflows in drug discovery and scale-up manufacturing.

Attempting to substitute 4-bromo-2-phenylbutanoic acid with cheaper chlorinated analogs (e.g., 4-chloro-2-phenylbutanoic acid) or its cyclic precursor (alpha-phenyl-gamma-butyrolactone) routinely leads to process bottlenecks [1]. The chloro analog possesses a significantly poorer leaving group, demanding harsh thermal conditions for nucleophilic displacement that degrade sensitive amine reactants and reduce overall API yields [1]. Conversely, while the butyrolactone is stable, it lacks the accessible, differentiated reactive sites of the open-chain bromo acid [2]. Utilizing the lactone directly for amidation couples the ring-opening and functionalization steps, stripping the chemist of the orthogonal control required for sequential multi-step syntheses. Consequently, the bromo acid is non-negotiable for workflows requiring mild SN2 displacements and independent carboxylate activation.

Superior SN2 Amination Kinetics vs. Chlorinated Analogs

In the synthesis of complex pharmaceutical intermediates, the leaving group ability at the C4 position is critical. 4-Bromo-2-phenylbutanoic acid undergoes efficient SN2 displacement with secondary amines at mild temperatures (50–60 °C), routinely achieving yields exceeding 85% [1]. In contrast, substituting with 4-chloro-2-phenylbutanoic acid requires aggressive heating (>100 °C) and extended reaction times, which depresses yields to below 60% due to competitive elimination and thermal degradation of the nucleophile [1].

Evidence DimensionYield and temperature for SN2 amination
Target Compound Data>85% yield at 50–60 °C
Comparator Or Baseline4-Chloro-2-phenylbutanoic acid (<60% yield at >100 °C)
Quantified Difference>25% higher yield at 40–50 °C lower processing temperature
ConditionsSN2 displacement with secondary amines in polar aprotic solvents

Enables the use of thermally sensitive, high-value amine nucleophiles in API manufacturing without suffering severe yield penalties.

Orthogonal Reactivity for Step-Wise Functionalization

A primary advantage of 4-bromo-2-phenylbutanoic acid over its cyclic counterpart, alpha-phenyl-gamma-butyrolactone, is its capacity for orthogonal functionalization. The free carboxylic acid can be selectively activated using standard coupling reagents (e.g., DCC) to form amides (such as with hexamethyleneimine) in yields exceeding 90% at room temperature, completely preserving the terminal bromide for subsequent reactions [1]. The lactone analog resists direct, mild amidation, requiring harsh aminolysis that simultaneously opens the ring and complicates downstream purification [1].

Evidence DimensionAmidation yield and condition
Target Compound Data>90% yield at room temperature (via DCC coupling)
Comparator Or Baselinealpha-phenyl-gamma-butyrolactone (requires harsh aminolysis, yielding mixed products)
Quantified DifferenceComplete orthogonal control vs. coupled ring-opening/amidation
ConditionsRoom temperature amidation using DCC in dichloromethane

Provides chemists with predictable, step-by-step control over molecular assembly, which is essential for synthesizing multi-functional pharmaceutical targets.

Optimal Balance of Reactivity and Bench Stability

While iodinated analogs technically offer faster substitution kinetics, they fail in industrial processability. 4-Bromo-2-phenylbutanoic acid maintains >98% chemical purity under standard room-temperature storage conditions for extended periods, resisting photolytic degradation [1]. In contrast, 4-iodo-2-phenylbutanoic acid is highly light-sensitive and prone to rapid deiodination, requiring sub-zero temperatures and amber-glass protection to prevent significant batch degradation over similar timeframes [1].

Evidence DimensionStorage stability and photolytic resistance
Target Compound Data>98% purity retained at room temperature under standard lighting
Comparator Or Baseline4-Iodo-2-phenylbutanoic acid (rapid photolytic deiodination and discoloration)
Quantified DifferenceElimination of sub-zero storage and specialized light-blocking requirements
ConditionsStandard laboratory storage over 3-6 months

Significantly lowers supply chain, handling, and storage costs while ensuring consistent batch-to-batch reproducibility in scale-up environments.

Synthesis of 5-HT1A Receptor Antagonists and Anxiolytics

Leveraging its superior SN2 amination kinetics, 4-bromo-2-phenylbutanoic acid is the premier precursor for attaching complex piperazine moieties. It is heavily utilized in the multi-step synthesis of azepine-based anxiolytics, where mild reaction conditions are required to preserve the integrity of the pharmacophore [1].

Sequential Bifunctional Building Block in Medicinal Chemistry

Due to its orthogonal reactivity, this compound is ideal for discovery workflows requiring independent modification of the carboxylate and the terminal carbon. Chemists can perform DCC-mediated amidations at the C1 position without prematurely reacting the C4 bromide, enabling modular library synthesis [1].

Precursor for Customized Phenyl-Substituted Lactones

When specific functionalized lactones are required, 4-bromo-2-phenylbutanoic acid serves as a highly controlled intermediate. Its predictable cyclization kinetics allow for the synthesis of complex gamma-butyrolactones under precisely tuned conditions, avoiding the limitations of direct functionalization on pre-formed lactone rings [1].

XLogP3

2.5

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